Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

Physicochemical characterization Solid-state chemistry Thermal stability

Low-melting mandelate intermediates often degrade during storage, compromising API-scale weighing accuracy. Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate (CAS 68758-68-9) melts at 129-131°C-82°C higher than ethyl mandelate-delivering a stable crystalline solid for reliable handling. • 2 H-bond donors, 4 acceptors (vs. 1 donor, 3 for ethyl mandelate); drives distinct solubility and solid-state properties with LogP 0.0-0.70. • Outlier in L-mandelate dehydrogenase kinetic assays; proven probe substrate for enzyme engineering and biocatalytic cascade development. • Racemate resolvable via chiral chromatography or accessible at up to 96% d.e. for enantiopure β-blocker and semisynthetic antibiotic intermediates.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 68758-68-9
Cat. No. B1360183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
CAS68758-68-9
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)O)O
InChIInChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,11-12H,2H2,1H3
InChIKeyVLOUFSKXRCPIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate: Physicochemical and Synthetic Baseline


Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate (CAS 68758-68-9), also referred to as ethyl 4-hydroxymandelate or 4-hydroxymandelic acid ethyl ester, is an aromatic α-hydroxy ester with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol [1]. This white to off-white crystalline powder exhibits a melting point of 129–131°C and a predicted boiling point of 346.9±27.0°C . The compound features a chiral α-carbon center, making it a racemic mixture unless otherwise specified, and its functional groups—a para-phenolic hydroxyl and an α-hydroxy ethyl ester—render it a versatile intermediate for pharmaceutical and fine chemical synthesis .

Crystalline solid with elevated melting point supports stable handling and storage
Racemic form with accessible chiral separation routes provides enantiopure building blocks
Additional para-phenolic hydroxyl enhances hydrogen-bonding for co-crystal and solubility design

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate: Failure of Mandelate Analog Substitution


Simple substitution of ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate with unsubstituted ethyl mandelate or other mandelic acid derivatives is inadvisable due to quantifiable differences in physicochemical properties, reactivity, and biological context. The para-hydroxyl group confers a distinct hydrogen-bonding capacity (2 H-bond donors, 4 acceptors) compared to ethyl mandelate (1 donor, 3 acceptors) [1], directly impacting solid-state properties and intermolecular interactions. Furthermore, enzymatic studies demonstrate that 4-hydroxymandelate exhibits divergent kinetic behavior in mandelate dehydrogenase assays—it is an outlier in linear free-energy correlations that otherwise predict kcat values for mono-substituted analogs [2]. This differential recognition by biological catalysts underscores that functional performance cannot be extrapolated from structurally related compounds without empirical validation.

Different H-bond donor/acceptor count (2,4 vs 1,3) may alter solubility, crystal packing, and intermolecular interactions.
Outlier behavior in L-mandelate dehydrogenase kinetics precludes extrapolation from unsubstituted ethyl mandelate; empirical characterization needed.
Large melting point disparity (~82°C higher) means physical form, weighing, and stability differ from low-melting ethyl mandelate, limiting direct substitution.

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate: Key Differentiating Evidence


Superior Solid-State Stability vs. Ethyl Mandelate

The introduction of a para-hydroxyl group in ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate elevates the melting point to 129–131°C, a substantial increase of approximately 82°C compared to the unsubstituted ethyl mandelate (melting point 35–48°C) . This marked elevation in melting point is indicative of stronger intermolecular hydrogen bonding networks in the solid state, a property that enhances long-term storage stability and facilitates handling as a crystalline powder rather than a low-melting solid or viscous liquid. For procurement decisions, a higher melting point correlates with reduced susceptibility to degradation during shipping and storage, and simplifies accurate weighing and formulation.

Melting Point
Reported
129–131°C vs 35–48°C (ethyl mandelate); Δ +81°C to +96°C
May support solid-state stability and handling as crystalline powder
Sources limited; verify with lot-specific data
Physicochemical characterization Solid-state chemistry Thermal stability

Optimized Lipophilicity for Membrane Permeability

The XLogP3 value of ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is reported as 0.0–0.70, while the unsubstituted ethyl mandelate exhibits a significantly higher experimental log Kow of 1.53 . This difference corresponds to a 6.8- to 94-fold reduction in octanol-water partition coefficient, indicating substantially lower lipophilicity. In drug discovery contexts, compounds with LogP values between 0 and 3 are generally considered to have favorable oral absorption and CNS penetration profiles; the lower LogP of the 4-hydroxy analog may reduce non-specific protein binding and improve aqueous solubility relative to ethyl mandelate, though direct solubility data are limited.

Lipophilicity (LogP)
Reported
XLogP3 0.0–0.70 vs log Kow 1.53 (ethyl mandelate); 6.8–94× lower partition
Lower lipophilicity may improve aqueous solubility and reduce non-specific protein binding
Computational prediction; experimental validation advised
ADME prediction Drug-likeness Lipophilicity

Efficient Acid-Catalyzed Esterification

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate can be prepared in 82% isolated yield from 4-hydroxymandelic acid via Fischer esterification using ethanol and p-toluenesulfonic acid as a catalyst at 50°C for 4 hours . This yield, derived from patent literature, demonstrates a practical and scalable route to the target compound. While yields for the synthesis of other mandelate esters vary widely depending on the specific alcohol and conditions employed, the 82% yield for this specific transformation provides a benchmark for process chemists evaluating the cost-effectiveness of in-house synthesis versus commercial procurement.

Synthetic Yield
Reported
82% isolated yield (Fischer esterification)
Provides an achievable synthetic benchmark for process evaluation
Patent-derived; confirm reproducibility under desired scale
Synthetic methodology Process chemistry Esterification

Divergent Reactivity in Mandelate Dehydrogenase

In a systematic kinetic study of L-mandelate dehydrogenase (L-MDH) from Rhodotorula graminis, the logarithm of kcat values for mandelate and eight mono-substituted analogs (excluding 4-hydroxymandelate) exhibited a strong linear free-energy correlation with Taft's dual substituent constant (ρ = 0.36 ± 0.07) [1]. The fact that 4-hydroxymandelate deviated from this correlation indicates that its para-hydroxyl group exerts a unique electronic or steric influence on the enzyme's transition state that cannot be predicted from other substituents. This outlier status highlights that the 4-hydroxy substitution confers a distinct reactivity profile in biological systems, a property that may be leveraged in biocatalytic cascades or enzyme inhibitor design.

L-MDH Kinetics
Class-level
Outlier from Taft LFER; other mandelate analogs conform
Reactivity not predictable from other mandelate derivatives; empirical characterization required
L-MDH from R. graminis, pH 7.5, 25°C
Enzymology Structure-activity relationship Biocatalysis

Enhanced H-Bonding Versus Ethyl Mandelate

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate possesses two hydrogen bond donor sites (the α-hydroxy group and the para-phenolic hydroxyl) and four hydrogen bond acceptor sites (the two hydroxyl oxygens and the two ester oxygens) [1]. In contrast, unsubstituted ethyl mandelate contains only one H-bond donor (α-hydroxy) and three H-bond acceptors (one hydroxyl oxygen, two ester oxygens) . This additional hydrogen bonding capacity directly influences intermolecular interactions in the solid state, as evidenced by the significantly elevated melting point, and is expected to affect solubility in protic solvents and binding to biological targets.

H-Bond Capacity
Reported
2 donors, 4 acceptors vs 1 donor, 3 acceptors (ethyl mandelate)
Enhanced H-bonding influences solid-state packing and solubility in protic media
Computed descriptors; may affect co-crystal design
Supramolecular chemistry Crystal engineering Solubility prediction

Chiral Intermediate with Enantiomeric Separation

The presence of a single chiral center at the α-carbon position (C9) confers optical isomerism upon ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate [1]. While the compound is typically supplied as the racemate, methods for the chiral separation of 4-hydroxymandelic acid and its derivatives, including 4-hydroxymandelic acid ethyl ester, have been developed using immobilized cellulose chiral stationary phases [2]. Furthermore, the synthesis of optically active 4-hydroxymandelic esters via regio- and stereoselective Friedel-Crafts alkylation has been reported, achieving diastereoselectivities of up to 96% d.e. [3]. This chiral utility is a key differentiator for applications in asymmetric synthesis and the preparation of enantiomerically pure pharmaceuticals.

Chiral Resolution
Reported
Racemate resolvable via chiral HPLC; stereoselective synthesis up to 96% d.e.
Enables access to enantiopure intermediates for asymmetric synthesis
Literature methods; confirm with specific chiral stationary phase
Chiral resolution Asymmetric synthesis Chromatography

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate: Research & Industrial Applications


Solid-State Stability in Pharmaceutical Synthesis

The 82°C higher melting point relative to ethyl mandelate makes ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate the preferred choice when the intermediate must be stored, shipped, or handled as a stable crystalline solid rather than a low-melting or liquid analog . This is particularly relevant for kilogram-scale production of APIs where accurate weighing, minimal degradation, and consistent physical form are critical.

Biocatalytic Cascades for Mandelate Derivatives

Given its outlier behavior in L-mandelate dehydrogenase kinetic studies [1], this compound serves as a valuable probe substrate for characterizing enzyme specificity or engineering novel biocatalytic pathways. Researchers developing (S)-4-hydroxymandelate synthase (HmaS)-based cascades may utilize the ethyl ester as a protected form that can be hydrolyzed in situ.

Chiral Building Block for Asymmetric Synthesis

The racemic mixture of ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate can be resolved using established chiral chromatographic methods [2] or synthesized stereoselectively with up to 96% d.e. [3], providing access to enantiopure intermediates for the synthesis of beta-blockers, semi-synthetic antibiotics, or other chiral pharmaceuticals.

Lipophilicity and H-Bonding Optimization for Drug Discovery

The combination of a low LogP (0.0–0.70) and enhanced hydrogen bonding capacity (2 donors, 4 acceptors) [4] positions this compound as a starting scaffold for medicinal chemists seeking to improve aqueous solubility or modulate target binding while maintaining a favorable ADME profile compared to the more lipophilic ethyl mandelate (LogP 1.53).

Application
Selection Property
Validation Focus
Solid-state pharmaceutical intermediate synthesis
Crystalline solid with elevated melting point
Storage stability and handling
Biocatalytic cascade and enzyme probe
Non-predictive L-MDH kinetics
Kinetic profiling for oxidoreductase pathways
Chiral building block preparation
Established chiral resolution and stereoselective synthesis
Enantiomeric excess and optical purity
Lead compound lipophilicity/hydrogen bonding optimization
Lower LogP and enhanced H-bond capacity vs ethyl mandelate
Aqueous solubility and protein-binding modulation

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